5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Nomenclature and Structural Classification

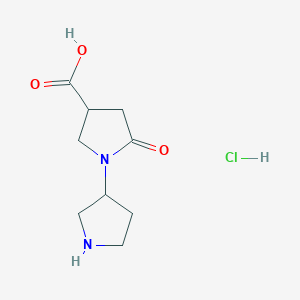

5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 5-oxo-[1,3'-bipyrrolidine]-3-carboxylic acid hydrochloride. This nomenclature reflects the compound's distinctive bipyrrolidine structure, where two five-membered nitrogen-containing rings are connected through a nitrogen-carbon bond. The Chemical Abstracts Service has assigned this compound the registry number 1461714-31-7, providing a unique identifier for research and commercial purposes.

The structural classification of this compound places it within the broader category of gamma-lactams, which are five-membered heterocyclic compounds containing a nitrogen atom within the ring structure. More specifically, it belongs to the pyrrolidine derivative family, characterized by saturated five-membered rings containing one nitrogen atom. The presence of both a ketone group at the 5-position and a carboxylic acid functionality at the 3-position further classifies this compound as a functionalized pyrrolidine derivative with potential for diverse chemical reactivity.

The systematic naming convention also acknowledges the hydrochloride salt formation, which occurs through the protonation of the basic nitrogen atom by hydrochloric acid. This salt formation significantly impacts the compound's physical properties, including its crystalline form, solubility characteristics, and storage stability. The bipyrrolidine designation specifically indicates the connection between two pyrrolidine rings, distinguishing this compound from simpler mono-pyrrolidine derivatives that are commonly encountered in pharmaceutical chemistry.

Molecular Formula and Chemical Properties

The molecular formula of 5-oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride is C9H15ClN2O3, representing a molecular weight of 234.68 grams per mole. This formulation accounts for the presence of nine carbon atoms forming the bicyclic framework, fifteen hydrogen atoms distributed across the structure, one chlorine atom from the hydrochloride salt, two nitrogen atoms comprising the heterocyclic centers, and three oxygen atoms contributing to the ketone and carboxylic acid functionalities.

The compound's International Chemical Identifier string provides detailed structural information: InChI=1S/C9H14N2O3.ClH/c12-8-3-6(9(13)14)5-11(8)7-1-2-10-4-7;/h6-7,10H,1-5H2,(H,13,14);1H, with the corresponding InChIKey being VCSDWWUBOBHYDA-UHFFFAOYSA-N. These identifiers enable precise chemical database searches and structural verification across different research platforms.

Physical characterization reveals that the compound exists as a powder at room temperature, with storage recommendations indicating stability under standard laboratory conditions. The salt formation contributes to enhanced aqueous solubility compared to the free acid form, facilitating its use in biological assays and medicinal chemistry applications. The presence of multiple hydrogen bond donors and acceptors within the molecular structure suggests potential for significant intermolecular interactions, which may influence both its crystalline packing and biological activity profiles.

| Property | Value |

|---|---|

| Molecular Formula | C9H15ClN2O3 |

| Molecular Weight | 234.68 g/mol |

| Chemical Abstracts Service Number | 1461714-31-7 |

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

| International Chemical Identifier Key | VCSDWWUBOBHYDA-UHFFFAOYSA-N |

Relationship to 5-Oxoproline Chemistry

The structural architecture of 5-oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride bears significant resemblance to 5-oxoproline, also known as pyroglutamic acid, establishing important connections within the broader landscape of cyclic amino acid derivatives. 5-Oxoproline represents a ubiquitous natural amino acid derivative formed when the free amino group of glutamic acid cyclizes to form a lactam structure. This fundamental biochemical compound serves as a critical metabolite in the glutathione cycle, where it undergoes conversion to glutamate through the action of 5-oxoprolinase with concomitant adenosine triphosphate cleavage.

The enzymatic conversion of 5-oxoproline demonstrates its significance in cellular metabolism, particularly in the context of glutathione synthesis and amino acid homeostasis. Research has shown that 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate with stoichiometric cleavage of adenosine triphosphate to adenosine diphosphate and inorganic orthophosphate. This metabolic pathway represents a crucial step in the gamma-glutamyl cycle, where 5-oxoproline formed by gamma-glutamylcyclotransferase action becomes available for glutathione synthesis.

The structural similarity between 5-oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride and 5-oxoproline extends beyond superficial resemblance to encompass fundamental chemical reactivity patterns. Both compounds feature the characteristic 5-oxopyrrolidine core structure, which contributes to their stability and potential biological activity. However, the bipyrrolidine nature of the target compound introduces additional complexity that may confer unique binding properties and metabolic characteristics distinct from the simpler 5-oxoproline structure.

Investigations into 5-oxoproline metabolism have revealed its formation through multiple pathways, including thermal conversion from glutamic acid at elevated temperatures and enzymatic processes involving gamma-glutamyl cyclotransferase. The compound functions in glutamate storage and acts to oppose glutamate action, including significant effects within the central nervous system. Furthermore, 5-oxoproline influences the brain's cholinergic system, with research indicating elevated levels in certain neurodegenerative conditions, particularly Alzheimer's disease, where amyloid beta containing pyroglutamic acid accumulates.

Historical Context in Biochemical Research

The historical development of pyrrolidine chemistry traces back to fundamental discoveries in organic chemistry during the late nineteenth century, when pyroglutamic acid was first identified in 1882 through thermal treatment of glutamic acid. This early work established the foundation for understanding cyclic amino acid derivatives and their potential biological significance, paving the way for subsequent investigations into more complex pyrrolidine-based structures.

The evolution of pyrrolidine derivative research gained significant momentum during the twentieth century as biochemical techniques advanced and the importance of heterocyclic compounds in biological systems became increasingly apparent. The discovery of 5-oxoproline's role in the glutathione cycle represented a crucial milestone, demonstrating that these seemingly simple cyclic structures participate in fundamental cellular processes. Research conducted in the 1970s established the enzymatic basis for 5-oxoproline metabolism, identifying 5-oxoprolinase as the key enzyme responsible for its conversion to glutamate.

Contemporary research has expanded the scope of pyrrolidine derivative investigations to encompass synthetic analogs and modifications designed to explore structure-activity relationships and develop potential therapeutic agents. The development of compounds such as 5-oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride represents the culmination of decades of systematic research into pyrrolidine chemistry, combining traditional synthetic organic chemistry approaches with modern medicinal chemistry principles.

The biochemical research context surrounding pyrrolidine derivatives has been significantly influenced by advances in analytical techniques and computational chemistry methods. Modern investigations utilize sophisticated spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, to characterize these compounds and elucidate their structural properties. Additionally, computational modeling approaches have enabled researchers to predict biological activities and optimize synthetic strategies for novel pyrrolidine derivatives.

Recent studies have highlighted the potential therapeutic applications of pyrrolidine derivatives across diverse medical areas, including neurology, oncology, and infectious disease research. The unique structural features of compounds like 5-oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride position them as valuable tools for investigating biological processes and developing new pharmaceutical agents. The continuing evolution of this research field reflects the enduring importance of heterocyclic chemistry in advancing our understanding of biological systems and developing innovative therapeutic interventions.

Properties

IUPAC Name |

5-oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.ClH/c12-8-3-6(9(13)14)5-11(8)7-1-2-10-4-7;/h6-7,10H,1-5H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSDWWUBOBHYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC(CC2=O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-31-7 | |

| Record name | [1,3′-Bipyrrolidine]-3-carboxylic acid, 5-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine scaffold have been widely used in medicinal chemistry for the treatment of various human diseases. They are known to interact with a variety of biological targets due to their ability to efficiently explore the pharmacophore space.

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This allows different stereoisomers and the spatial orientation of substituents to lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

Compounds with a pyrrolidine scaffold have been shown to interact with various biochemical pathways, influencing biological activity.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biological Activity

5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H15ClN2O3

- Molecular Weight : 234.68 g/mol

- CAS Number : 1461714-31-7

The compound features a pyrrolidine core with a carboxylic acid functionality, which is crucial for its biological interactions.

Synthesis

The synthesis of 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride has been achieved using various methods, including the Castagnoli-Cushman reaction. This approach allows for the introduction of diverse substituents, enhancing the compound's biological profile .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. For instance, compounds derived from this scaffold exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-dependent activity was observed, with certain derivatives demonstrating reduced viability in cancer cells while exhibiting lower toxicity in non-cancerous cells .

Key Findings :

- Compound 21 , featuring 5-nitrothiophene substituents, showed promising anticancer activity.

- The compounds were tested at a concentration of 100 µM for 24 hours using MTT assays to assess cell viability.

| Compound | IC50 (µM) A549 | Selectivity Index (A549/HSAEC) |

|---|---|---|

| 15 | 66 | High |

| 21 | Low | Moderate |

Antimicrobial Activity

The antimicrobial properties of 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine derivatives have also been investigated. These compounds demonstrated activity against multidrug-resistant strains of Staphylococcus aureus, indicating their potential as antimicrobial agents .

Research Highlights :

- Compounds were screened against various pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa.

- Notably, the derivatives showed selective activity against multidrug-resistant strains.

The mechanism by which these compounds exert their biological effects is likely multifaceted. For instance, the inhibition of BACE-1 enzyme has been noted in related compounds, suggesting a role in neuroprotective strategies . Additionally, the presence of functional groups such as carboxylic acids enhances interaction with biological targets.

Case Studies

Several case studies illustrate the efficacy of this compound class:

- Study on A549 Cells : The anticancer activity was evaluated by comparing treated cells with standard chemotherapeutics like cisplatin. The results indicated that certain derivatives significantly reduced cell viability compared to controls.

- Antimicrobial Screening : In vitro assays demonstrated that specific derivatives effectively inhibited growth in resistant bacterial strains, showcasing their therapeutic potential against infections caused by resistant pathogens.

Scientific Research Applications

Basic Information

- Chemical Formula : C₉H₁₅ClN₂O₃

- Molecular Weight : 234.68 g/mol

- CAS Number : 1185302-36-6

- IUPAC Name : 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride

Medicinal Chemistry

5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride has potential applications in drug development due to its structural similarity to known bioactive compounds. It is being investigated for:

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit promising antimicrobial properties, making it a candidate for developing new antibiotics.

- CNS Disorders : Research indicates that pyrrolidine derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacology

The compound is also explored for its pharmacological properties:

- Enzyme Inhibition : Preliminary studies show that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

- Receptor Modulation : The compound has been studied for its effects on neurotransmitter receptors, indicating potential use in psychopharmacology.

Material Science

In material science, 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride is being evaluated for:

- Polymer Synthesis : Its unique structure allows it to act as a monomer in the synthesis of novel polymers with tailored properties for specific applications.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid exhibited significant activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) that underpins these effects, suggesting modifications to enhance potency.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated a reduction in cell death and oxidative damage, supporting its potential use in therapies for neurodegenerative diseases.

Case Study 3: Polymer Applications

A recent patent application detailed the use of 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride as a precursor for biodegradable polymers. The resulting materials demonstrated enhanced mechanical properties and biodegradability compared to traditional plastics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound shares a 5-oxo-pyrrolidine-3-carboxylic acid backbone with several analogs, differing primarily in substituents at the 1-position. These modifications influence physicochemical properties and bioactivity.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Impact of Substituents on Properties

Solubility and Reactivity :

- The hydrochloride salt in the target compound increases polarity and water solubility compared to non-ionic analogs like the phenyl or thienylmethyl derivatives .

Research and Application Insights

- Drug Development : The target compound’s pyrrolidinyl group and hydrochloride salt make it a candidate for central nervous system (CNS) drug intermediates , leveraging the secondary amine for receptor binding.

- Safety Profiles : Most analogs (e.g., methyl-substituted derivative) are restricted to R&D use, emphasizing the need for rigorous toxicity studies before medicinal application .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of pyrrolidine precursors followed by carboxylation and subsequent hydrochlorination. Key steps include protecting group strategies (e.g., Boc protection for amine functionalities) and purification via recrystallization or column chromatography. Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield. For structurally analogous pyrrolidine derivatives, protocols involving amide coupling and acid hydrolysis have been validated .

- Characterization : Confirm intermediates and final product using NMR (¹H/¹³C), HPLC (>95% purity), and mass spectrometry.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry and functional groups (e.g., carbonyl at δ ~170-180 ppm for the 5-oxo group).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210-220 nm) ensures purity, especially for detecting residual solvents or byproducts.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M-Cl]+ ions for hydrochloride salts).

- X-ray Crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable .

Q. What are the critical safety considerations when handling this compound in a research laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or aerosols.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Protocols : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound using Design of Experiments (DOE) methodologies?

- Methodological Answer :

- Factors : Investigate variables like temperature, solvent (polar aprotic vs. protic), catalyst loading, and reaction time.

- Response Surface Methodology (RSM) : Use central composite design to model non-linear relationships between factors and yield.

- Case Study : For similar pyrrolidine derivatives, optimizing Boc-deprotection with HCl/dioxane at 0°C improved yield by 20% compared to room-temperature conditions .

Q. What computational chemistry approaches are suitable for elucidating the reaction mechanisms involving this compound?

- Methodological Answer :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates transition states and intermediates for key steps (e.g., cyclization or acid-catalyzed hydrolysis).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- ICReDD Framework : Integrate computational predictions with high-throughput screening to validate reaction pathways. For example, QM-guided optimization of pyrrolidine ring closure reduced energy barriers by 15 kcal/mol .

Q. How should contradictory data from different spectroscopic analyses (e.g., NMR vs. X-ray crystallography) be systematically resolved?

- Methodological Answer :

- Cross-Validation : Replicate experiments under controlled conditions (e.g., deuterated solvents for NMR, cryogenic crystallization for X-ray).

- Dynamic NMR : Resolve conformational equilibria causing split peaks (e.g., chair-boat transitions in pyrrolidine rings).

- Crystallographic Refinement : Use SHELXL or Olex2 to resolve disorder in crystal structures. For a related compound, X-ray data resolved discrepancies in dihedral angles predicted by NMR .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.